REACTION_CXSMILES
|
C([C:3]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:4]([CH3:10])[CH:5]=[CH:6][N:7](C)[CH3:8])#N.[ClH:16]>C1(C)C=CC=CC=1>[CH2:14]([O:13][C:11](=[O:12])[C:3]1[C:4]([CH3:10])=[CH:5][CH:6]=[N:7][C:8]=1[Cl:16])[CH3:15]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(=C(C=CN(C)C)C)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
the mixture was washed with water (250 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with toluene (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pooled organic layers were dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue in high vacuo
|
Type
|
CUSTOM
|
Details
|
yielded
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(N=CC=C1C)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |